molecular formula C7H6ClN3 B141025 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 7781-10-4

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B141025
CAS RN: 7781-10-4
M. Wt: 167.59 g/mol
InChI Key: BJGDLOLPALCTJQ-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that serves as a building block in the synthesis of various biologically active molecules. It is characterized by the presence of a pyrrolopyrimidine core structure with a chlorine atom and a methyl group at specific positions on the ring system. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research .

Synthesis Analysis

An improved synthesis method for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been developed, starting from dimethyl malonate and achieving an overall yield of 31%. This seven-step synthesis is operationally simple and practical, making it suitable for the preparation of the compound for further applications . Additionally, the synthesis of 4-substituted-7-methylpyrrolo[2,3-d]pyrimidines has been reported, where the reaction of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine with various nucleophiles such as ethanolic ammonia and thiourea leads to the formation of 4-amino and 4-thione analogs, respectively .

Molecular Structure Analysis

The molecular structure of related pyrimidine derivatives has been extensively studied. For instance, the crystal structure of a pyrido[4,3-d]pyrimidine derivative has been determined by single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the ring atoms in the pyridopyrimidinone moiety . Similarly, the crystal structure of a pyrido[1,2-a]pyrimidine hydrochloride salt has been solved, showing two conjugated aromatic rings that are almost coplanar and stabilized by intermolecular hydrogen bonds and weak π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been explored through its reactions with different nucleophiles. The compound has been used to synthesize various substituted pyrrolopyrimidines, which are important intermediates for further chemical transformations . The presence of the chlorine atom makes it a suitable candidate for nucleophilic substitution reactions, which can lead to a diverse range of derivatives with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives have been characterized through various analytical techniques. Ultraviolet data and pKa values for the compound and its amino and thione analogs have been reported, providing insight into their chemical behavior and stability . These properties are crucial for understanding the compound's interactions in biological systems and its potential as a pharmacophore.

Scientific Research Applications

Use in Janus Kinase Inhibitors

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used as a building block in the synthesis of Janus Kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .
  • Methods of Application : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
  • Results or Outcomes : Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system . JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .

Use in Tofacitinib Synthesis

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an intermediate in the synthesis of Tofacitinib , a drug used in the treatment of adult patients with moderate to severe rheumatoid arthritis who have had an inadequate response or intolerance to methotrexate .
  • Results or Outcomes : The outcome of this application is the production of Tofacitinib, a drug that has been widely used in the treatment of rheumatoid arthritis .

Use in Ruxolitinib Synthesis

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the synthesis of Ruxolitinib , a medication used to treat intermediate or high-risk myelofibrosis, a type of bone marrow cancer .
  • Results or Outcomes : The outcome of this application is the production of Ruxolitinib, a drug that has been widely used in the treatment of myelofibrosis .

Use in SHR0302 Synthesis

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the synthesis of SHR0302 , a selective JAK inhibitor that is currently in clinical trials for the treatment of rheumatoid arthritis and other inflammatory diseases .
  • Results or Outcomes : The outcome of this application is the production of SHR0302, a drug that is currently in clinical trials for the treatment of rheumatoid arthritis and other inflammatory diseases .

Use in CP690550 Synthesis

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the synthesis of CP690550 , a compound that has been widely used in pharmaceutical research .
  • Results or Outcomes : The outcome of this application is the production of CP690550, a compound that has been widely used in pharmaceutical research .

Use in CGP76030 Synthesis

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the synthesis of CGP76030 , a compound that has been widely used in pharmaceutical research .
  • Results or Outcomes : The outcome of this application is the production of CGP76030, a compound that has been widely used in pharmaceutical research .

Safety And Hazards

When handling 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, it is recommended to use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU) .

Future Directions

Given its importance as a pharmaceutical intermediate and its role in the synthesis of JAK inhibitors, 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is likely to continue to be a focus of research in the future .

properties

IUPAC Name

4-chloro-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-3-2-5-6(8)9-4-10-7(5)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGDLOLPALCTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295499
Record name 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

7781-10-4
Record name 7781-10-4
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Record name 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Record name 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Synthesis routes and methods I

Procedure details

According to Scheme 5, cesium carbonate (968 mg, 3 mmol) followed by methyl iodide (1 g, 7.1 mmol) was added to a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (121 mg, 0.79 mmol) in DMF (5 mL). The mixture was stirred at room temperature for 6 hours. The reaction was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried, concentrated and column chromatographed to give 116 mg (88%) of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a white solid. 1H NMR (360 MHz, DMSO-d6) 8.62 (s, 1H), 7.71 (s, 1H), 6.62 (s, 1H), 3.84 (s, 3H, CH3).
Quantity
968 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
121 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Iodomethane (12.2 mL, 195 mmol) was added to a solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (15.0 g, 97.7 mmol) and cesium carbonate (47.7 g, 146.5 mmol) in DMF (200 mL). The reaction mixture was stirred at room temperature 1 h, quenched with H2O (500 mL), and extracted with EtOAc (3×200 mL). The combined organic extracts were dried (Na2SO4), filtered, and concentrated in vacuo. Purification by flash column chromatography (silica, 2:8→3:7 EtOAc:hexanes) provided the title compound as an off-white solid (15.4 g, 94%). MS: 168.5 (MH+); HPLC Rf: 3.45 min. (HPLC method 4); HPLC purity: 96%.
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
47.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

0.4 g (12.5 mmol) of sodium hydride is added to 25 cm3 of dimethylformamide under an argon atmosphere at a temperature in the region of 20° C., and a solution of 1.8 g (11.7 mmol) of 4-chloropyrrolo[2,3-d]pyrimidine in 25 cm3 of dimethylformamide is then added dropwise over the course of 15 minutes. The reaction mixture is stirred at a temperature in the region of 20° C. for 1 hour, 1.12 cm3 (18 mmol) of methyl iodide are then added, and stirring is continued for 15 hours at a temperature in the region of 20° C. The reaction mixture is then poured into a mixture of 200 cm3 of ethyl acetate and 200 cm3 of water. The organic phase is separated out after the phases have settled, washed successively twice with 200 cm3 of water and 200 cm3 of saturated aqueous sodium chloride solution, dried over magnesium sulphate and then concentrated to dryness under reduced pressure (2.7 kPa), giving 1.35 g of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in the form of a brown powder. Mass spectrum (DCI): m/e 168 (MH+) (base peak).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
1.12 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To 4-chloro-1H-pyrrolo[2,3-d]pyrimidine (15.2 g, 99 mmol) in N,N-Dimethylformamide (DMF) (100 mL) at 0 C was added 60% NaH (5.15 g, 129 mmol) portionwise. After H2 bubbling stopped, iodomethane (6.81 mL, 109 mmol) was added dropwise, and then the reaction mixture was allowed to warm to room temperature. After 3 hours, the reaction mixture was poured slowly onto water (˜800 mL; Caution: H2 evolution due to quenching excess NaH). The resulting solid was filtered and washed with water followed by hexanes to afford 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (12.2 g) as an off-white solid.
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.81 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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